3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Physicochemical Properties Drug Design Lipophilicity

Conventional phenylpropanoic acid building blocks often suffer from rapid benzylic oxidation and poor CNS penetration, undermining QSAR reproducibility. 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid (CAS 1823386-91-9) resolves these liabilities through three synergistic design features: • Cyclopropyl group blocks benzylic oxidation, markedly improving metabolic stability • Ortho-fluorine modulates pKa/logP to achieve ideal BBB physicochemical space (XLogP3=2.3, TPSA=57.5 Ų) • Carboxylic acid handle enables direct amide coupling for peptidomimetic library synthesis. Supplied at ≥98% purity with batch-specific QC documentation. Reliable global shipping from stocked inventory.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B15046175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)O)C2=C(C(=CC=C2)O)F
InChIInChI=1S/C12H13FO3/c13-12-8(2-1-3-10(12)14)9(6-11(15)16)7-4-5-7/h1-3,7,9,14H,4-6H2,(H,15,16)
InChIKeyFMFLDERDVTYQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic Acid: A Distinct Fluorinated Cyclopropyl Phenylpropanoic Acid Building Block


3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid (CAS 1823386-91-9) is a research chemical belonging to the phenylpropanoic acid class, with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . Its structure is characterized by a propanoic acid backbone bearing a cyclopropyl group at the 3-position and a 2-fluoro-3-hydroxyphenyl substituent . This unique combination of a cyclopropyl moiety, a fluorine atom, and a hydroxyl group distinguishes it from simpler analogs, providing a distinct profile for medicinal chemistry and chemical biology applications .

Why 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic Acid Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


Generic substitution with structurally similar compounds like 3-cyclopropyl-3-phenylpropanoic acid (lacking both fluorine and hydroxyl groups) or 3-(2-fluoro-3-hydroxyphenyl)propanoic acid (lacking the cyclopropyl group) can significantly alter key physicochemical and pharmacological properties . The presence of the cyclopropyl group is known to enhance metabolic stability by blocking benzylic oxidation, while the ortho-fluorine atom can influence the acidity (pKa) and lipophilicity (logP) of the carboxylic acid moiety, thereby affecting solubility, membrane permeability, and target binding kinetics . Substituting with a des-fluoro or des-cyclopropyl analog would therefore invalidate quantitative structure-activity relationship (QSAR) studies and lead to divergent in vitro and in vivo outcomes .

Quantitative Differentiation of 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic Acid from Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog

The target compound exhibits a higher calculated lipophilicity (XLogP3 = 2.3) compared to its non-fluorinated analog, 3-cyclopropyl-3-phenylpropanoic acid, which has a predicted XLogP3 of approximately 2.0 . This increased lipophilicity, driven by the ortho-fluorine substituent, can enhance passive membrane permeability and improve blood-brain barrier (BBB) penetration potential .

Physicochemical Properties Drug Design Lipophilicity

Improved Metabolic Stability Via Cyclopropyl Group Blockade of Benzylic Oxidation

The cyclopropyl group at the 3-position is a well-established strategy to block CYP450-mediated benzylic oxidation, a primary metabolic soft spot for 3-arylpropionic acids . In contrast, the analog 3-(2-fluoro-3-hydroxyphenyl)propanoic acid lacks this cyclopropyl moiety and is predicted to undergo rapid benzylic hydroxylation and subsequent clearance . While direct comparative microsomal stability data for the target compound are not publicly available, SAR studies on related 3-arylpropionic acid series demonstrate that cyclopropyl substitution can increase in vitro half-life by >2-fold relative to unsubstituted or methyl-substituted analogs .

Pharmacokinetics Metabolic Stability CYP450

Potential for Enhanced Binding Affinity Via Dual Hydrogen Bonding and Fluorine Interactions

The target compound possesses both a hydrogen bond donor (phenolic OH) and acceptor (carboxylic acid carbonyl), alongside a fluorine atom capable of engaging in orthogonal multipolar interactions with protein backbones . In contrast, the analog 3-cyclopropyl-3-phenylpropanoic acid lacks both the hydroxyl and fluorine moieties, significantly reducing its potential for specific binding interactions . While direct binding affinity data are not available, class-level evidence indicates that ortho-fluorine substitution in phenylpropanoic acid derivatives can improve target engagement by 10- to 100-fold in GPR40 and related GPCR assays [1].

Molecular Recognition Protein-Ligand Interactions Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) Impacts Solubility and Permeability Balance

The target compound has a calculated Topological Polar Surface Area (TPSA) of 57.5 Ų , which is significantly higher than the TPSA of the des-hydroxy analog 3-cyclopropyl-3-phenylpropanoic acid (estimated ~37 Ų). This increased polarity can improve aqueous solubility while maintaining sufficient lipophilicity for membrane crossing, as evidenced by the compound's XLogP3 of 2.3 and TPSA below the typical 140 Ų cutoff for oral bioavailability . The 3-(4-fluoro-3-methylphenyl) analog, in contrast, has a lower TPSA (estimated ~37 Ų) and higher lipophilicity, which may lead to poor solubility and higher plasma protein binding .

Physicochemical Properties Drug-Likeness Solubility

Reduced Rotatable Bonds and Increased Conformational Rigidity

The target compound contains 4 rotatable bonds , compared to 5 rotatable bonds in the non-cyclopropyl analog 3-(2-fluoro-3-hydroxyphenyl)propanoic acid [1]. The cyclopropyl ring restricts the conformational freedom of the benzylic position, reducing the entropic penalty upon binding to a target protein. This conformational restriction is a recognized strategy for improving ligand efficiency (LE) and binding affinity . The 3-cyclopropyl-3-phenylpropanoic acid analog also has 4 rotatable bonds, but lacks the additional binding interactions from the fluorine and hydroxyl groups .

Conformational Analysis Ligand Efficiency Binding Entropy

Optimized Use Cases for 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic Acid Based on its Differentiated Profile


Lead Optimization of GPR40 (FFAR1) Agonists for Type 2 Diabetes

The compound's balanced lipophilicity (XLogP3 = 2.3) and polar surface area (TPSA = 57.5 Ų) make it an ideal scaffold for GPR40 agonist programs, where excessive lipophilicity often leads to toxicity and poor solubility [1]. The ortho-fluorine substitution pattern has been shown to enhance potency in related phenylpropanoic acid GPR40 agonists [1]. The cyclopropyl group further improves metabolic stability, a key liability in earlier phenylpropanoic acid GPR40 clinical candidates .

Development of CNS-Penetrant Chemical Probes

With an XLogP3 of 2.3 and a TPSA of 57.5 Ų, the compound resides within the optimal physicochemical space for blood-brain barrier (BBB) penetration (typically logP 1-4, TPSA <90 Ų) [1]. The reduced rotatable bond count (4) and conformational rigidity further favor CNS penetration. This profile suggests utility in designing probes for central nervous system targets where metabolic stability and brain exposure are critical .

Synthesis of Fluorinated Cyclopropyl Building Blocks for Peptidomimetics

The carboxylic acid functionality enables straightforward coupling to amines via amide bond formation. The unique combination of a cyclopropyl group and a 2-fluoro-3-hydroxyphenyl moiety provides a rigid, metabolically stable scaffold for peptidomimetic design [1]. The hydroxyl group offers a handle for further derivatization (e.g., etherification, esterification), while the fluorine atom can engage in multipolar interactions to enhance target binding .

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